Butanedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)-2-propanol
Butanedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)-2-propanol
Metoprolol is a potent and selective β1-adrenergic receptor blocker (Ki = 47 nM for the β1 receptor, compared with 3.0 and 10 μM for the β2 and β3 receptors, respectively). This product is a racemic mixture of enantiomers that differ in their in vivo actions and metabolism. Metoprolol is predominantly metabolized by the cytochrome P450 (CYP) isoform CYP2D6, an enzyme with significant genetic heterogeneity in function. The succinate salt of metoprolol is used in formulations intended for extended release of the compound. Beta-blockers, including metoprolol, have diverse applications in cardiology and vascular disease.
Brand Name:
Vulcanchem
CAS No.:
207983-04-8
VCID:
VC21215312
InChI:
InChI=1S/C15H25NO3.C4H6O4/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h4-7,12,14,16-17H,8-11H2,1-3H3;1-2H2,(H,5,6)(H,7,8)
SMILES:
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(CC(=O)O)C(=O)O
Molecular Formula:
C19H31NO7
Molecular Weight:
385.5 g/mol
Butanedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)-2-propanol
CAS No.: 207983-04-8
Cat. No.: VC21215312
Molecular Formula: C19H31NO7
Molecular Weight: 385.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Metoprolol is a potent and selective β1-adrenergic receptor blocker (Ki = 47 nM for the β1 receptor, compared with 3.0 and 10 μM for the β2 and β3 receptors, respectively). This product is a racemic mixture of enantiomers that differ in their in vivo actions and metabolism. Metoprolol is predominantly metabolized by the cytochrome P450 (CYP) isoform CYP2D6, an enzyme with significant genetic heterogeneity in function. The succinate salt of metoprolol is used in formulations intended for extended release of the compound. Beta-blockers, including metoprolol, have diverse applications in cardiology and vascular disease. |
|---|---|
| CAS No. | 207983-04-8 |
| Molecular Formula | C19H31NO7 |
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | butanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
| Standard InChI | InChI=1S/C15H25NO3.C4H6O4/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h4-7,12,14,16-17H,8-11H2,1-3H3;1-2H2,(H,5,6)(H,7,8) |
| Standard InChI Key | ZBOQQGAVXCUYJM-UHFFFAOYSA-N |
| SMILES | CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(CC(=O)O)C(=O)O |
| Canonical SMILES | CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(CC(=O)O)C(=O)O |
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